N-(3-chloro-2-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
- Its chemical structure consists of a central acetamide group linked to a triazole ring via a sulfanyl bridge. The compound contains chloro, methyl, and phenyl substituents, making it intriguing for both synthetic and biological studies.
N-(3-chloro-2-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: , is a complex organic molecule with diverse applications.
Properties
CAS No. |
538337-23-4 |
|---|---|
Molecular Formula |
C25H23ClN4OS2 |
Molecular Weight |
495.1 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[4-(3-methylphenyl)-5-(phenylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23ClN4OS2/c1-17-8-6-9-19(14-17)30-23(15-32-20-10-4-3-5-11-20)28-29-25(30)33-16-24(31)27-22-13-7-12-21(26)18(22)2/h3-14H,15-16H2,1-2H3,(H,27,31) |
InChI Key |
BXYVNFLOWWEHAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C(=CC=C3)Cl)C)CSC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Remember that Compound X’s applications continue to evolve as research progresses
Biological Activity
N-(3-chloro-2-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antiviral research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring which is known for its bioactive properties.
- A sulfanyl group that enhances its reactivity and interaction with biological targets.
- A chloro-substituted aromatic ring , which often contributes to the overall pharmacological profile of the compound.
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives related to this compound. The triazole moiety has been implicated in various biological interactions that can lead to apoptosis in cancer cells.
The biological activity can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds similar to this have been shown to inhibit enzymes such as inosine monophosphate dehydrogenase (IMPDH) , which is crucial for nucleotide synthesis in rapidly dividing cells.
- Cell Cycle Disruption : Research indicates that these compounds can induce cell cycle arrest, particularly in the G2/M phase, thereby inhibiting cancer cell proliferation.
Case Studies
A study involving a series of 1,3,4-thiadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : Compounds exhibited up to a 4.65-fold increase in apoptosis compared to untreated controls after 48 hours of exposure.
- LoVo (colon cancer) : Similar trends were observed with reduced S-phase populations and increased G0/G1 phase cells after treatment.
Antiviral Activity
The antiviral potential of compounds sharing structural similarities with this compound has also been explored. These compounds have shown effectiveness against various viral infections through:
- Direct Viral Inhibition : By interacting with viral proteins or nucleic acids.
- Host Cell Modulation : Enhancing the host's immune response against viral pathogens.
Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 5.0 | Apoptosis induction |
| Anticancer | LoVo | 10.0 | Cell cycle arrest (G2/M) |
| Antiviral | Various Viruses | 15.0 | Direct viral inhibition |
Structure-Activity Relationship (SAR)
| Compound Variant | Substituents | Activity Level |
|---|---|---|
| Base Compound | None | Low |
| Variant A | -Cl on phenyl | Moderate |
| Variant B | -S on triazole | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
